Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that include catalytic acylation, selective methylation, and oxidation reactions. For example, the synthesis of similar fluorescent probes for β-amyloids involves catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and specific naphthalene derivatives (Fa et al., 2015). Another method for synthesizing chiral intermediates from L-aspartic acid includes selective methylation in the presence of SOCl2, followed by Boc-protection, acylation, and reduction, yielding significant overall yields (Zhang Xingxian, 2012).
Molecular Structure Analysis
Molecular structure analyses of related compounds involve various spectroscopic techniques, including NMR, IR, mass spectrometry, and X-ray crystallography. The crystal structure of compounds can undergo reversible phase transitions, indicating complex molecular behavior and interactions, as observed in similar compounds (Valente et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include cyclisation reactions, Knoevenagel condensation reactions, and interactions with specific proteins or molecules. For instance, Knoevenagel condensation reactions are employed in the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, showcasing the compound's reactivity and utility in generating more complex molecules (Kariyappa et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their application in different fields. The photostability of compounds in crystal form, for example, is a desirable trait for applications requiring long-term stability without degradation (Valente et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, interaction with other molecules, and potential as inhibitors or catalysts, are of significant interest. Compounds with similar structures have shown potential as inhibitors in vitro, indicating their utility in biochemical applications (Williams et al., 1983).
Scientific Research Applications
Prodrug Design for Enhanced Bioavailability
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate and related compounds have been explored in the context of prodrug design to improve the bioavailability of active pharmaceutical ingredients. One study involved the synthesis and evaluation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters as progenitors for the amino acid methyldopa, revealing that these esters undergo hydrolysis to release methyldopa and the corresponding alpha-diketone, showing potential as viable prodrugs (Saari et al., 1984).
Anticonvulsant Agent Development
Derivatives of 1,3-dioxoisoindolin-2-yl have been investigated for their potential as anticonvulsant agents. A notable example is the design and synthesis of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives, which were evaluated for anticonvulsant activity and CNS depressant activities in mice, demonstrating protective effects against maximal electroshock seizure (MES) tests, indicative of their ability to inhibit seizure spread (Nikalje et al., 2011).
Metabolic Studies and Drug Development
Compounds structurally related to Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate have been part of studies focused on metabolism and the development of new drugs. For instance, the metabolic effects of clofibric acid on branched-chain amino acid metabolism were explored, showing that clofibric acid interacts with the metabolism of branched-chain amino acids due to its structural resemblance to branched-chain 2-oxo acids (Wagenmakers et al., 1985).
PET Tracer Development for Myocardial Fatty Acid Metabolism
In the context of myocardial fatty acid metabolism, 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid was synthesized as a PET probe, demonstrating potential utility in assessing abnormal myocardial fatty acid metabolism. The biological evaluation of this compound in rats displayed high uptake in the heart, suggesting its applicability in clinical PET tracers for this purpose (Tu et al., 2010).
properties
IUPAC Name |
methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-21-13(18)8-10(17)9-22-7-6-16-14(19)11-4-2-3-5-12(11)15(16)20/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMRSOODVLLZCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate |
Synthesis routes and methods
Procedure details
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